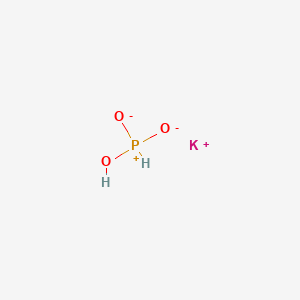

Potassium;hydroxy(dioxido)phosphanium

Beschreibung

Potassium;hydroxy(dioxido)phosphanium is an inorganic compound with the anion [PO₂(OH)]⁻, forming a potassium salt with the formula KHPO₃ (dipotassium hydrogen phosphite). This compound is structurally characterized by a phosphorus atom bonded to two oxygen atoms (dioxido groups) and one hydroxyl group, creating a trigonal pyramidal geometry. Its nomenclature reflects the oxidation state of phosphorus (+3) and its hybrid anionic structure. The compound is notable for its role in agricultural and industrial applications, particularly as a precursor in fungicides and corrosion inhibitors .

Eigenschaften

IUPAC Name |

potassium;hydroxy(dioxido)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O3P/c;1-4(2)3/h;4H,(H2,1,2,3)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZAODNOSCFHKT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[PH+]([O-])[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.086 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of potassium;hydroxy(dioxido)phosphanium typically involves the reaction of a phosphorus-containing precursor with potassium hydroxide. One common method is the etherification of hydroxy-phosphines with different triflates, tosylates, and mesitylates in the presence of cesium or potassium carbonates in dimethylformamide (DMF) . Another approach involves the cleavage of P–C bonds of tertiary phosphines by lithium and potassium to prepare phosphide precursors .

Industrial Production Methods: Industrial production of potassium;hydroxy(dioxido)phosphanium may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium;hydroxy(dioxido)phosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The hydroxy group can be substituted with other functional groups, such as chloro or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Chloro- and amino-phosphines.

Wissenschaftliche Forschungsanwendungen

Potassium;hydroxy(dioxido)phosphanium has a wide range of applications in scientific research:

Biology: The compound is studied for its potential role in biochemical reactions involving phosphorus.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of potassium;hydroxy(dioxido)phosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, participating in various chemical reactions by donating electron pairs. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis and its potential biological activities .

Vergleich Mit ähnlichen Verbindungen

Chemical and Structural Comparison

| Compound Name | Chemical Formula | Structure | Oxidation State (P) | Key Properties |

|---|---|---|---|---|

| Potassium;hydroxy(dioxido)phosphanium | KHPO₃ | [PO₂(OH)]⁻ (trigonal) | +3 | Hygroscopic, water-soluble, reducing agent |

| Dipotassium hydrogen phosphate | K₂HPO₄ | [HPO₄]²⁻ (tetrahedral) | +5 | Buffering agent, pH stabilizer |

| Barium metaphosphate | Ba(PO₃)₂ | (PO₃⁻)ₙ (polymeric chain) | +5 | High thermal stability, ceramic additive |

| Caffeic acid phosphanium salts | Variable | Quaternary phosphonium | +5 (in P⁺) | Amphiphilic, enhanced bioavailability |

Structural Notes:

- Potassium;hydroxy(dioxido)phosphanium (KHPO₃): The phosphite anion ([PO₂(OH)]⁻) acts as a reducing agent due to the +3 oxidation state of phosphorus. This contrasts with phosphate derivatives (e.g., K₂HPO₄), where phosphorus is in the +5 state .

- Caffeic acid phosphanium salts : These organic derivatives (e.g., pentyl(triphenyl)phosphanium bromide) feature a positively charged phosphorus center bonded to organic groups, enhancing lipophilicity and membrane permeability .

Physicochemical Properties

| Property | KHPO₃ | K₂HPO₄ | Caffeic Acid Phosphanium Salts |

|---|---|---|---|

| Solubility in Water | High | High | Moderate to high |

| Thermal Stability | Decomposes at ~300°C | Stable up to 400°C | Varies by organic substituents |

| Bioavailability | Low | N/A | High (due to amphiphilic nature) |

Research Findings and Innovations

- Caffeic Acid Derivatives : Phosphanium annexation to caffeic acid increased cytotoxicity by 35–300× against cancer cells and improved antifungal efficacy, attributed to enhanced cellular uptake and surfactant-like properties .

- Phosphite vs. Phosphate Salts : Potassium phosphite (KHPO₃) demonstrates superior reducing capacity compared to phosphate salts, making it effective in mitigating oxidative stress in plants .

- Metaphosphates in Materials Science : Barium metaphosphate’s polymeric structure enables applications in high-temperature ceramics, though its reactivity with moisture limits use in humid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.